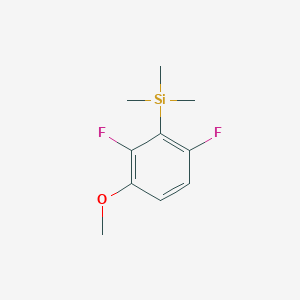

1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene

Description

BenchChem offers high-quality 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14F2OSi |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)-trimethylsilane |

InChI |

InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3 |

InChI Key |

HFQBTBSSGJSKRE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Functionalized Benzynes: A Comprehensive Technical Guide to 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling the modulation of lipophilicity, metabolic stability, and target binding affinity. 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS: 114636-02-1) —also known systematically as (2,6-difluoro-3-methoxyphenyl)trimethylsilane—represents a highly specialized, next-generation building block.

Operating as an ortho-silyl aryl fluoride, this compound is a robust precursor for the generation of heavily functionalized benzynes (arynes). Unlike classical diazonium salts, which pose significant explosive hazards, or unsubstituted ortho-silyl aryl triflates (Kobayashi precursors) [1], this specific fluorinated scaffold allows for the safe, kinetically controlled generation of a transient aryne intermediate under mild, fluoride-activated conditions. This guide provides an authoritative deep dive into its structural properties, synthesis, and application in complex molecule construction.

Structural & Electronic Profiling

The reactivity of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is dictated by a complex "push-pull" electronic environment across the aromatic ring:

-

Steric Shielding: The bulky trimethylsilyl (TMS) group at the C2 position provides steric protection, rendering the molecule bench-stable and resistant to spontaneous degradation.

-

Inductive Withdrawing (-I): The two fluorine atoms at C1 and C3 are highly electronegative, withdrawing electron density from the ring via the sigma framework. This stabilizes the transient aryl anion formed during desilylation.

-

Resonance Donation (+R): The methoxy group at C4 donates electron density into the pi system, specifically influencing the regioselectivity of the subsequent aryne trapping by polarizing the transient triple bond.

Table 1: Physicochemical Properties

| Property | Specification |

| IUPAC Name | (2,6-difluoro-3-methoxyphenyl)trimethylsilane |

| CAS Number | 114636-02-1 |

| Molecular Formula | C₁₀H₁₄F₂OSi |

| Molecular Weight | 216.3 g/mol |

| Purity Standard | ≥ 97% |

| Storage Temperature | 2–8 °C (Refrigerated, under inert atmosphere) |

Data synthesized from commercial specifications provided by [2] and [3].

Synthetic Methodology: Directed ortho-Metalation (DoM)

The synthesis of this precursor relies on the precision of Directed ortho-Metalation (DoM). Starting from 2,4-difluoroanisole, the proton located between the two fluorine atoms (C3 in the starting material numbering) is exceptionally acidic due to the combined inductive effects of the adjacent halogens.

Experimental Protocol 1: Synthesis of the Precursor

This protocol is a self-validating system; strict adherence to temperature controls is non-negotiable to prevent catastrophic side reactions.

-

Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will instantly quench the organolithium reagent.

-

Substrate Loading: Dissolve 10.0 mmol of 2,4-difluoroanisole in 50 mL of anhydrous Tetrahydrofuran (THF).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Metalation: Add 11.0 mmol (4.4 mL of a 2.5 M solution in hexanes) of n-Butyllithium (n-BuLi) dropwise via syringe over 10 minutes.

-

Causality Check: Slow addition prevents localized heating. The ortho-lithiated fluorobenzene intermediate is highly unstable; at temperatures above -50 °C, it undergoes spontaneous elimination of lithium fluoride (LiF) to form an uncontrolled benzyne intermediate, leading to polymerization. Maintaining -78 °C ensures kinetic stability.

-

-

Incubation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

Silylation: Add 12.0 mmol (1.5 mL) of freshly distilled Trimethylsilyl chloride (TMSCl) dropwise. The electrophilic silicon is rapidly attacked by the stabilized carbanion.

-

Quenching: Remove the cooling bath, allow the mixture to warm to room temperature over 2 hours, and quench with 20 mL of saturated aqueous NH₄Cl.

-

Purification: Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

Caption: Directed ortho-Metalation (DoM) pathway for the synthesis of the silylated aryne precursor.

Benzyne Generation & Trapping Kinetics

The utility of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene lies in its ability to generate a highly reactive fluoromethoxybenzyne intermediate in situ.

The Activation Mechanism: The Si–F bond dissociation energy (~582 kJ/mol) is significantly higher than the Si–C bond (~318 kJ/mol). This thermodynamic gradient drives the rapid cleavage of the TMS group upon exposure to a fluoride source. The resulting aryl anion immediately eliminates an adjacent fluoride ion (typically the C3 fluorine, influenced by the methoxy group's electronic push) to form the aryne triple bond [4].

Table 2: Fluoride Source Optimization for Aryne Generation

| Fluoride Source | Solvent System | Temp Range | Kinetic Profile | Primary Use Case |

| TBAF (1.0 M in THF) | THF | 0 °C to RT | Very Fast | Rapid trapping with highly reactive, robust nucleophiles. |

| CsF (Anhydrous) | Acetonitrile (MeCN) | 25 °C to 80 °C | Moderate | Diels-Alder cycloadditions; minimizes protodesilylation side reactions. |

| KF / 18-Crown-6 | THF / DME | RT to 60 °C | Slow / Controlled | Base-sensitive substrates requiring mild, sustained activation. |

Experimental Protocol 2: Fluoride-Activated Diels-Alder Trapping

This protocol utilizes CsF to ensure a controlled release of the aryne, maximizing the yield of the cycloadduct while suppressing dimerization.

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the precursor and 5.0 mmol of Furan (the diene trapping agent) in 5 mL of anhydrous MeCN.

-

Activation: Add 2.0 mmol of anhydrous Cesium Fluoride (CsF) in one portion.

-

Causality Check: CsF is highly insoluble in MeCN. This heterogeneity is intentional; it provides a slow, steady concentration of dissolved fluoride ions, ensuring the aryne is generated at a rate matching the cycloaddition kinetics, thereby preventing aryne dimerization (biphenylene formation).

-

-

Reaction: Seal the vial and stir at 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

-

Workup: Cool to room temperature, dilute with 15 mL of Dichloromethane (DCM), and filter through a short pad of Celite to remove the inorganic cesium salts.

-

Purification: Concentrate the filtrate in vacuo and purify the resulting fluorinated epoxy-naphthalene derivative via flash chromatography.

Caption: Fluoride-induced desilylation, aryne generation, and subsequent Diels-Alder trapping.

Applications in Drug Development & Discovery

The integration of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene into synthetic pipelines offers profound advantages for medicinal chemists:

-

Metabolic Shielding: The retention of a fluorine atom on the final aromatic ring blocks cytochrome P450-mediated oxidative metabolism at that specific position, extending the biological half-life of the drug candidate.

-

Multicomponent Reactions (MCRs): The generated aryne can participate in three-component couplings (e.g., with amines and CO₂) to rapidly construct complex ortho-aminobenzoic acid derivatives and heterocycles[5].

-

Late-Stage Functionalization: The methoxy group serves as a versatile handle. Post-cyclization, it can be quantitatively cleaved using Boron tribromide (BBr₃) to yield a free phenol, providing a crucial hydrogen-bond donor for target protein interactions or a site for subsequent cross-coupling.

References

- Himeshima, Y.; Sonoda, T.; Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 1983. (Foundational methodology for silyl-based aryne precursors).

-

Boroncore LLC. "114636-02-1 | 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene." Boroncore Chemical Database. Available at: [Link]

-

National Institutes of Health (PMC). "Aryne Aminohalogenation Using Protic Amines Enabled by Halogen Transfer." PMC Article Database. Available at:[Link]

-

MDPI. "Recent Progress on Multi-Component Reactions Involving Nucleophile, Arynes and CO₂." Molecules, 2024. Available at:[Link]

The Strategic Deployment of Fluorinated Benzynes: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules.[1][2][3] Benzyne chemistry, experiencing a resurgence with the development of mild generation methods, provides a unique and efficient platform for the construction of complex, substituted arenes. This in-depth technical guide explores the synthesis, stability, and reactivity of fluorinated benzyne precursors, with a particular focus on their application in the rapid assembly of molecular architectures relevant to drug discovery. We will delve into the practical aspects of generating these highly reactive intermediates and their subsequent trapping in various transformations, providing field-proven insights and detailed experimental protocols.

Introduction: The Power of Fluorine in Aryne Chemistry

Arynes, highly reactive intermediates characterized by a formal triple bond within an aromatic ring, have transitioned from chemical curiosities to indispensable tools in synthetic organic chemistry.[4] Their ability to undergo a variety of transformations, including pericyclic reactions, nucleophilic additions, and transition-metal-catalyzed insertions, allows for the rapid construction of complex polycyclic and heterocyclic frameworks.[4][5] The strategic incorporation of fluorine into benzyne precursors adds another layer of control and utility. Fluorine's unique electronic properties—high electronegativity and the ability to form strong C-F bonds—can significantly influence the stability of precursors, the reactivity of the resulting benzyne, and the regioselectivity of its subsequent reactions.[6][7] This guide will focus on the most widely utilized class of benzyne precursors, ortho-silylaryl triflates, often referred to as Kobayashi precursors, and their fluorinated analogues.[5][8]

The Workhorse: Synthesis of Fluorinated ortho-Silylaryl Triflates

The most common and versatile precursors for the mild generation of benzynes are 2-(trimethylsilyl)phenyl trifluoromethanesulfonates.[5][8][9] The synthesis of these compounds and their fluorinated derivatives can be efficiently achieved from readily available starting materials.

General Synthetic Strategy

A robust and scalable three-step sequence starting from the corresponding phenol is often employed.[4][5] This method avoids the use of harsh organolithium reagents at very low temperatures, making it more amenable to a wider range of substrates and laboratory setups. The general workflow is depicted below:

Caption: General synthetic route to ortho-silylaryl triflates.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated benzyne precursor.

Step 1: Carbamate Formation

-

To a solution of 2-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2), add triethylamine (1.1 eq).

-

Slowly add isopropyl isocyanate (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Remove the solvent under reduced pressure to yield the crude aryl carbamate, which is often used in the next step without further purification.

Step 2: Directed ortho-Metalation and Silylation

-

Dissolve the crude aryl carbamate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of sec-butyllithium (2.2 eq) in cyclohexane, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add chlorotrimethylsilane (TMSCl) (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. The crude ortho-silyl aryl carbamate can be purified by column chromatography if necessary.

Step 3: Carbamate Cleavage and Triflation

-

Dissolve the ortho-silyl aryl carbamate in acetonitrile.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and diethylamine (1.2 eq).

-

Heat the mixture to 40 °C for 45 minutes to facilitate carbamate cleavage to the corresponding ortho-silyl phenol.[5]

-

Cool the reaction mixture to room temperature and add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.5 eq).[5]

-

Stir the reaction at room temperature for 2 hours.

-

Work up the reaction by washing with saturated aqueous NaHSO4 and 10% aqueous NaOH.[5]

-

Extract the product, dry the organic layer, and purify by flash column chromatography on silica gel to afford the desired 2-fluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate.

Table 1: Spectroscopic Data for a Representative Fluorinated Benzyne Precursor

| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | 19F NMR (376 MHz, CDCl3) δ (ppm) |

| 2-Fluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate | 7.62–7.59 (m, 2H), 7.42–7.35 (m, 3H), 7.12–7.09 (m, 1H), 7.07–7.03 (m, 1H), 6.83 (ddd, J = 7.7, 7.7 4.6 Hz, 1H), 0.63 (s, 6H) | 150.7 (d, JCF = 239.6 Hz), 147.9 (d, JCF = 12.5 Hz), 137.9, 134.2, 130.9 (d, JCF = 4.0 Hz), 129.2, 127.8, 126.5, 120.1 (d, JCF = 5.6 Hz), 116.6 (d, JCF = 18.3 Hz), -2.4 | -142.58 to -142.61 (m) |

Note: The provided NMR data is representative and may vary slightly based on the specific substitution pattern.

Generation and Reactivity of Fluorinated Benzynes

The mild generation of benzynes from ortho-silylaryl triflates is typically achieved through the use of a fluoride source. This method's compatibility with a wide range of functional groups has been a key driver in the resurgence of aryne chemistry.[5][8]

Fluoride-Induced Benzyne Generation

The mechanism involves the attack of a fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This is followed by a concerted or stepwise elimination of the trimethylsilyl fluoride and triflate groups to generate the benzyne.

Sources

- 1. figshare.com [figshare.com]

- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Part 1: Core Directive - Mechanism & Synthesis Strategy

The generation of 3-Fluoro-4-methoxybenzyne represents a sophisticated application of aryne chemistry, utilized primarily for synthesizing polysubstituted fluorinated heterocycles and pharmaceutical scaffolds. This guide details the mechanistic pathways, precursor synthesis, and regiochemical principles governing this specific intermediate.

Target Intermediate: 3-Fluoro-4-methoxy-1,2-didehydrobenzene. Primary Precursor: 2-Fluoro-3-methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate.

The generation of this aryne relies on the Kobayashi elimination , a fluoride-induced 1,2-elimination of an ortho-silyl aryl triflate.[1] This method is preferred over traditional strong-base methods (e.g., lithiation of halides) due to its mild conditions, compatibility with sensitive functional groups, and superior yield profiles.

Precursor Synthesis

Accessing the specific 3-fluoro-4-methoxy substitution pattern requires a tailored precursor. The synthesis begins with commercially available 2-fluoro-3-methoxyphenol .

-

Step 1: Regioselective Bromination Bromination of 2-fluoro-3-methoxyphenol occurs at the C6 position (para to the methoxy group and ortho to the hydroxyl group), driven by the synergistic activating effects of the OH and OMe groups, despite the deactivating fluorine.

-

Reagents: NBS (N-Bromosuccinimide), DMF.

-

Product: 6-Bromo-2-fluoro-3-methoxyphenol.

-

-

Step 2: Silylation & Retro-Brook Rearrangement The phenol is protected with a trimethylsilyl (TMS) group. Treatment with n-butyllithium triggers a halogen-lithium exchange at the bromine position, followed by a Retro-Brook rearrangement where the silyl group migrates from the oxygen to the carbon (C6). The resulting phenoxide is trapped in situ with triflic anhydride.

-

Reagents: HMDS (protection), n-BuLi (-78 °C), Tf₂O.

-

Product:2-Fluoro-3-methoxy-6-(trimethylsilyl)phenyl triflate .

-

Generation Mechanism

The generation proceeds via a fluoride-triggered desilylation.

-

Fluoride Attack: A fluoride ion (from CsF or TBAF) attacks the silicon atom of the TMS group, forming a pentacoordinate hypervalent silicate intermediate.

-

Elimination: The weakened C–Si bond breaks, generating a localized carbanion at C6 (or a concerted polarization).

-

Benzyne Formation: The electron pair expels the adjacent triflate leaving group at C1, forming the triple bond between C1 and C6 (renumbered as C1–C2 in the benzyne).

Part 2: Scientific Integrity - Regioselectivity & Protocols

Regioselectivity Analysis (Aryne Distortion Model)

The 3-fluoro-4-methoxybenzyne intermediate is highly unsymmetrical. Its reactivity with nucleophiles is governed by the Aryne Distortion Model (Houk & Garg).

-

3-Fluoro Effect (Inductive Withdrawal): The electronegative fluorine at C3 exerts a strong inductive effect (-I), causing the internal bond angle at C3 to widen and the angle at C2 to compress. This distortion renders the C1 (meta) carbon significantly more electrophilic.

-

4-Methoxy Effect (Inductive vs. Resonance): While methoxy is resonance-donating (+R), its inductive withdrawing nature (-I) often dominates in the transition state of aryne additions. The -I effect of OMe at C4 reinforces the electrophilicity of C1 (meta) .

Experimental Protocol: Generation & Trapping

Reaction: [4+2] Cycloaddition with Furan (Model System).

Table 1: Reagents & Stoichiometry

| Reagent | Equiv. | Role |

|---|---|---|

| Precursor (Silyl Triflate) | 1.0 | Benzyne Source |

| Furan | 5.0 - 10.0 | Trap / Solvent |

| Cesium Fluoride (CsF) | 2.0 - 3.0 | Fluoride Source |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium |

| 18-Crown-6 | 0.1 (Cat.) | Phase Transfer Agent |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL Schlenk flask and cool under argon. Add anhydrous CsF (3.0 equiv) and 18-crown-6 (10 mol%).

-

Solvation: Suspend solids in anhydrous MeCN (0.1 M concentration relative to precursor).

-

Trap Addition: Add Furan (5.0 equiv) via syringe.

-

Initiation: Dissolve the silyl triflate precursor (1.0 equiv) in a minimal amount of MeCN and add dropwise to the stirring suspension at room temperature (25 °C).

-

Monitoring: Stir for 2–4 hours. Monitor consumption of the triflate by TLC (Hexane/EtOAc). The benzyne is generated transiently and immediately trapped.

-

Workup: Dilute with Et₂O, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Part 3: Visualization & Formatting

Diagram 1: Generation Mechanism

This diagram illustrates the fluoride-induced elimination pathway.

Caption: Step-wise Kobayashi elimination pathway transforming the silyl triflate precursor into the reactive benzyne intermediate.

Diagram 2: Regioselectivity Model

This diagram visualizes the distortion and nucleophilic attack vector.

Caption: Aryne Distortion Model predicting exclusive nucleophilic attack at C1 due to the strong inductive effect of the C3-Fluorine.

References

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214. Link

-

Garg, N. K., Caspi, D. D., & Stoltz, B. M. (2005). The development of an enantiodivergent strategy for the total synthesis of (+)- and (-)-dragmacidin F. Journal of the American Chemical Society, 127(16), 5970–5981. (Demonstrating silyl triflate utility). Link

-

Cheong, P. H. Y., Paton, R. S., Bronner, S. M., Im, G. Y. J., Garg, N. K., & Houk, K. N. (2010). Indolyne and aryne distortions and nucleophilic regioselectivities. Journal of the American Chemical Society, 132(4), 1267–1269. (The definitive "Aryne Distortion Model" paper). Link

-

Bronner, S. M., & Garg, N. K. (2009). Efficient synthesis of 3-substituted indoles via reactions of indolynes. The Journal of Organic Chemistry, 74(22), 8842–8843. Link

Sources

Structure-Activity Relationship of Silyl-Aryl Fluorides: From Synthesis and Reactivity to Advanced Biomedical Applications

An In-depth Technical Guide:

Executive Summary

The strategic incorporation of silicon and fluorine into aromatic systems represents a frontier in medicinal chemistry and chemical biology. Silyl-aryl fluorides, and their conceptual cousins, are not merely chemical curiosities; they are enabling tools for overcoming long-standing challenges in drug development, from metabolic instability to the need for targeted in-vivo imaging. This guide provides a comprehensive overview of the structure-activity relationships (SAR) governing these molecules. We will dissect the fundamental principles of their synthesis and reactivity, explore their role as sophisticated bioisosteres, and detail their application as covalent probes and next-generation PET imaging agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organosilicon and organofluorine chemistry to design more effective and precisely targeted therapeutic and diagnostic agents.

Part 1: Foundational Principles of Silyl-Aryl Fluoride Chemistry

The Physicochemical Synergy of Silicon and Fluorine in Aryl Scaffolds

The utility of silyl-aryl fluorides in drug design stems from the unique and complementary properties of silicon and fluorine. Fluorine, being the most electronegative element, forms an exceptionally strong and polarized bond with carbon (C-F).[1] This bond is often used to block sites of metabolic oxidation, particularly aromatic hydroxylation, a common pathway for drug deactivation by cytochrome P450 enzymes.[2] Its small van der Waals radius (1.35 Å) allows it to mimic hydrogen (1.2 Å), minimizing steric perturbation while profoundly altering electronic properties.[3]

Silicon, on the other hand, introduces a different set of characteristics. The "silicon switch," or the bioisosteric replacement of a carbon atom with a silicon atom (sila-substitution), can modulate a drug's lipophilicity, prolong its action, and potentially lower its toxicity.[4] The key to the reactivity of silyl-aryl systems lies in the exceptionally high affinity of silicon for fluoride. The strength of the silicon-fluorine (Si-F) bond is one of the highest in chemistry, providing a powerful thermodynamic driving force for reactions that involve its formation.[4][5]

| Property | Carbon (C) | Silicon (Si) | Hydrogen (H) | Oxygen (O) | Fluorine (F) |

| Van der Waals Radius (Å) | 1.70 | 2.10 | 1.20 | 1.52 | 1.35 |

| Electronegativity (Pauling) | 2.55 | 1.90 | 2.20 | 3.44 | 3.98 |

| Bond Energy with Carbon (kJ/mol) | C-C: 346 | C-Si: 318 | C-H: 411 | C-O: 358 | C-F: 485 |

| Bond Energy with Silicon (kJ/mol) | Si-C: 318 | Si-Si: 222 | Si-H: 323 | Si-O: 452 | Si-F: 582 |

| Table 1: A comparison of fundamental physicochemical properties highlights the unique characteristics that silicon and fluorine impart to organic molecules. |

Core Reactivity: Fluoride as the Trigger for Silicon-Mediated Transformations

The high thermodynamic stability of the Si-F bond is the linchpin of silyl-aryl fluoride chemistry. The introduction of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, cesium fluoride - CsF) to an aryl silane can initiate a cascade of synthetically useful transformations. This interaction is so favorable that it can drive reactions that are otherwise inaccessible. A prime example is the use of silylboronates in the presence of a base like potassium tert-butoxide (KOtBu) to generate highly nucleophilic silyl anionic species or silyl radicals.[1][6] These reactive intermediates are capable of activating even the notoriously inert C-F bond, enabling novel cross-coupling reactions under remarkably mild, transition-metal-free conditions.[1][7] This reactivity paradigm allows for the conversion of readily available aryl fluorides into more complex structures, a significant challenge in traditional synthetic chemistry.

Figure 1: General mechanism of fluoride-induced activation of an aryl silane, forming a key pentacoordinate siliconate intermediate that precedes the generation of highly reactive species.

Part 2: Synthetic Strategies and Methodologies

The synthesis of silyl-aryl fluorides and their precursors is a critical aspect of their application. Methodologies have evolved to provide access to these compounds from various starting materials, reflecting a deep understanding of their underlying reactivity.

Key Synthetic Routes

Method A: Electrophilic Fluorination of Aryl Silanes One direct approach involves the treatment of a pre-formed aryl silane with an electrophilic fluorinating agent. A notable example is the silver-mediated fluorination, where a silver(I) source like Ag₂O is used to activate the aryl silane towards fluorination by a reagent such as Selectfluor® (F-TEDA-BF₄).[8] This method is valuable for its operational simplicity and the use of a readily available silver source. The choice of this method is often dictated by the need to install the fluoride late in a synthetic sequence on a substrate that is tolerant of oxidative conditions.

Method B: Defluorosilylation of Aryl Fluorides Conversely, aryl silanes can be synthesized from aryl fluorides via a C-F bond activation strategy known as defluorosilylation. This transformation leverages the aforementioned silylboronate reagents (e.g., R₃Si-Bpin) in the presence of a strong base.[1][9] The reaction proceeds smoothly at room temperature and can be performed without a transition-metal catalyst, which is a significant advantage from a green chemistry perspective and for avoiding metal contamination in pharmaceutical intermediates.[1] The driving force is the cleavage of the inert C-F bond and the formation of a new C-Si bond, producing a valuable aryl silane handle for further functionalization.

This protocol describes a representative procedure for the synthesis of an aryl silane from an aryl fluoride using a silylboronate reagent.

Objective: To synthesize 4-(triethylsilyl)biphenyl from 4-fluorobiphenyl.

Materials:

-

4-Fluorobiphenyl (1 equiv.)

-

(Triethylsilyl)pinacolborane (Et₃SiBPin) (2.0 equiv.)

-

Potassium tert-butoxide (KOtBu) (3.0 equiv.)

-

Anhydrous cyclohexane/THF (1:2 v/v) solvent mixture

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorobiphenyl (0.2 mmol, 1.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add KOtBu (0.6 mmol, 3.0 equiv.), followed by the anhydrous cyclohexane/THF solvent (1.2 mL).

-

Silylboronate Addition: Add Et₃SiBPin (0.4 mmol, 2.0 equiv.) to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 8 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot with saturated NH₄Cl solution and extracting with diethyl ether.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-(triethylsilyl)biphenyl.

Self-Validation: The successful formation of the product and consumption of the aryl fluoride starting material confirms that the C-F bond was successfully activated and functionalized. Running a control reaction without the silylboronate or the base should result in no product formation, validating the necessity of these reagents for the transformation.

Silyl-Aryl Triflates as Aryne Precursors

A powerful application of silyl-aryl chemistry is the generation of arynes, highly reactive intermediates used to rapidly build molecular complexity. The most common method, developed by Kobayashi, utilizes ortho-silylaryl triflates.[10][11] In this system, a fluoride ion source selectively attacks the silicon atom, triggering the elimination of the trimethylsilyl (TMS) group and the adjacent triflate (OTf) leaving group, generating the aryne intermediate in situ under mild conditions.[12] This avoids the harsh bases or high temperatures required by classical aryne generation methods.

Figure 2: A simplified workflow for the fluoride-triggered generation of an aryne intermediate from a Kobayashi precursor and its subsequent trapping to form a complex, functionalized aromatic product.

Part 3: Structure-Activity Relationships in Medicinal Chemistry

The true value of silyl-aryl fluorides is realized when their unique chemical properties are translated into tangible benefits for bioactive molecules.

Bioisosteric Replacement Strategies

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of drug design.[13] Silyl and fluoro groups are powerful tools in this regard.

-

Blocking Metabolism: As mentioned, the C-F bond is resistant to enzymatic cleavage. Strategically placing a fluorine atom on an aromatic ring can block metabolic hydroxylation, thereby increasing the half-life and bioavailability of a drug.[2]

-

Modulating Lipophilicity: Lipophilicity (measured as logP) is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Replacing a polar hydroxyl (-OH) or a more lipophilic methoxy (-OCH₃) group with a fluorine atom can fine-tune a compound's logP value to optimize its pharmacokinetic profile.[14] While replacing -OH with -F generally increases lipophilicity, replacing -OCH₃ with -F can sometimes lead to a modest increase or even a decrease, depending on the molecular context.[14]

-

The "Silicon Switch": The replacement of a key carbon atom, often a quaternary "gem-dimethyl" group, with a "dimethyl-silyl" group can improve metabolic stability and alter lipophilicity without drastically changing the molecule's shape.[4] This can lead to analogues with superior drug-like properties.

Case Study: Aryl Sulfonyl Fluorides as Covalent Probes

While not containing a silicon atom, aryl sulfonyl fluorides (Ar-SO₂F) are a paramount example of an aryl fluoride's role in defining biological activity. The sulfonyl fluoride moiety is a privileged "warhead" for covalent inhibitors.[15] It is relatively stable in aqueous media but becomes highly reactive towards nucleophilic amino acid residues (like serine, lysine, or tyrosine) within the confines of a protein's active site.[16] This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a "click chemistry" reaction that has found broad applications in bioconjugation and drug discovery.[17][18]

A study on dienyl sulfonyl fluorides as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease, provides a clear SAR.[15] The inhibitory potency was found to be highly dependent on the substitution pattern on the aryl ring.

| Compound ID | δ-Aryl Substitution | α-Substitution | BuChE IC₅₀ (µM) |

| A1 | Phenyl | -Cl | 1.15 |

| A2 | 2-MeO-Phenyl | -Cl | 0.045 |

| A3 | 3-MeO-Phenyl | -Cl | 0.16 |

| A4 | 4-MeO-Phenyl | -Cl | 0.76 |

| A9 | 2-MeO-Phenyl | -Br | 0.023 |

| A10 | 3-MeO-Phenyl | -Br | 0.021 |

| Table 2: Structure-activity relationship data for a series of dienyl sulfonyl fluoride inhibitors of butyrylcholinesterase (BuChE). Data shows a clear preference for ortho- and meta-methoxy substitution on the aryl ring and a bromo group at the alpha position. Adapted from[15]. |

The SAR data clearly indicate that electron-donating methoxy groups enhance potency, with the position of the substituent being critical (ortho > meta > para). This suggests that electronic and/or conformational effects dictated by the aryl substitution pattern are crucial for optimal binding and covalent modification of the enzyme's active site.

Figure 3: Mechanism of covalent inhibition of a serine protease by an aryl sulfonyl fluoride. The nucleophilic serine hydroxyl attacks the electrophilic sulfur center, displacing fluoride.

Part 4: Advanced Applications in Biomedical Research

Silyl-Aryl Fluorides in Positron Emission Tomography (PET)

PET is a powerful molecular imaging technique that relies on tracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F). The short 110-minute half-life of ¹⁸F necessitates extremely rapid and efficient labeling chemistries.[19] Traditional methods often struggle with the low concentration of [¹⁸F]fluoride and its poor nucleophilicity in aqueous solutions.

Silicon-based fluoride acceptors have emerged as a groundbreaking solution. Prosthetic groups containing an aryl-silicon bond can be conjugated to a biomolecule of interest (e.g., a peptide or antibody). The introduction of aqueous [¹⁸F]fluoride then leads to a rapid, high-yield radiolabeling reaction, driven by the formation of the strong Si-¹⁸F bond.[20][21][22] This strategy, often referred to as Silicon-Fluoride Acceptor (SiFA) chemistry, allows for one-step labeling in aqueous media, a significant advantage for sensitive biological molecules. The structure of the silyl group and the aryl ring can be tuned to optimize labeling kinetics and the in-vivo stability of the final PET tracer.

Figure 4: A typical experimental workflow for the late-stage ¹⁸F-labeling of a biomolecule using a silicon-based fluoride acceptor (SiFA) prosthetic group.

Part 5: Conclusion and Future Outlook

The structure-activity relationships of silyl-aryl fluorides are a rich and expanding field. The interplay between the robust C-F bond, the versatile C-Si bond, and the powerful Si-F bond provides a toolkit for addressing critical challenges in drug discovery and molecular imaging. By understanding the fundamental principles of their synthesis and reactivity, researchers can rationally design molecules with improved metabolic stability, tailored pharmacokinetic profiles, and novel mechanisms of action.

The future will likely see the development of more sophisticated catalysts for C-F and C-Si bond functionalization, the discovery of novel silyl- and fluoro-containing bioisosteres with unique electronic and conformational properties, and the expansion of these motifs into new therapeutic areas and advanced materials. The continued exploration of silyl-aryl fluoride chemistry promises to deliver the next generation of precision therapeutics and diagnostics.

References

- Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - PMC. (n.d.).

- Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. (2017).

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013). Wiley Online Library.

- A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion - PMC. (n.d.).

- Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. (2023). Royal Society of Chemistry.

- Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst - PMC. (2021).

- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. (n.d.). Taylor & Francis Online.

- Silver-mediated fluorination of aryl silanes - PMC. (n.d.).

- Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC. (2022).

- Arylfluoroborates and alkylfluorosilicates as potential PET imaging agents: High-yielding aqueous biomolecular F-18-labeling. (2005). UBC Chemistry.

- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin

- O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. (n.d.).

- Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC. (2016).

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. (n.d.). Harvard DASH.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021).

- o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. (2021).

- Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC. (n.d.).

- CycloSiFA: The Next Generation of Silicon-Based Fluoride Acceptors for Positron Emission Tomography (PET). (2023).

- Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulf

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.

- [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. (2016).

- The role of silicon in drug discovery: a review. (2024). Royal Society of Chemistry.

- Unconventional reactivity of sulfonyl fluorides. (2024). Spiral, Imperial College London.

- (PDF) Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. (2021).

- Structure Activity Rel

Sources

- 1. Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00154G [pubs.rsc.org]

- 8. Silver-mediated fluorination of aryl silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 17. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. papers.sim2.be [papers.sim2.be]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Arylfluoroborates and alkylfluorosilicates as potential PET imaging agents: High-yielding aqueous biomolecular F-18-labeling | UBC Chemistry [chem.ubc.ca]

- 21. CycloSiFA: The Next Generation of Silicon-Based Fluoride Acceptors for Positron Emission Tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to Ortho-Silyl Fluorobenzene Aryne Precursors: Synthesis, Mechanistic Principles, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: Arynes, or dehydroarenes, are highly reactive intermediates that have become powerful tools for the construction of complex aromatic systems in pharmaceutical and materials science.[1][2][3] The resurgence of aryne chemistry is largely attributable to the development of stable, bench-top precursors that generate these intermediates under mild and predictable conditions.[2][4][5] This guide provides an in-depth technical overview of ortho-silyl fluorobenzene-type aryne precursors, a class of reagents celebrated for their stability, ease of synthesis, and tunable reactivity. We will explore the fundamental mechanism of fluoride-induced aryne generation, provide validated protocols for precursor synthesis and trapping reactions, discuss key applications in complex molecule synthesis, and offer practical insights for researchers and drug development professionals.

Introduction: The Renaissance of Aryne Chemistry

For decades, the synthetic utility of arynes was hampered by the harsh conditions required for their generation, such as the use of strong bases with aryl halides or the thermal decomposition of diazonium salts.[2][6][7] These methods often suffered from poor functional group tolerance, limiting their application in the synthesis of complex, polyfunctional molecules.[2]

The paradigm shifted with the introduction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate by Kobayashi and coworkers in 1983, a precursor that generates benzyne under remarkably mild conditions via fluoride-induced 1,2-elimination.[2][6][7] This discovery, and the subsequent development of related ortho-silylaryl halides and other derivatives, has made aryne chemistry a mainstream and indispensable tool for modern organic synthesis.[3][8] These precursors offer a unique combination of stability, accessibility, and mild activation conditions, enabling a wide range of transformations including cycloadditions, nucleophilic additions, and insertion reactions.[1][9][10]

The Ortho-Silyl Fluorobenzene Strategy: Mechanism and Advantages

The core of this methodology lies in a clever chemical design. An ortho-silyl group and a good leaving group (like fluoride or the more common triflate) are positioned adjacent to each other on an aromatic ring. The high affinity of silicon for fluoride is the key that unlocks the generation of the aryne.

Mechanism of Fluoride-Induced Aryne Formation

The generation of the aryne proceeds via a two-step 1,2-elimination pathway:

-

Fluorodesilylation: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), attacks the electrophilic silicon atom.[6] This step is highly favorable due to the exceptional strength of the silicon-fluorine bond (Si-F BDE > 135 kcal/mol).[11][12] This forms a transient pentacoordinate silicate, which then collapses to generate a carbanion ortho to the leaving group.

-

Elimination: The resulting, unstable aryl anion rapidly eliminates the leaving group (e.g., fluoride or triflate) to form the strained triple bond of the aryne.[13]

This process allows for the in situ generation of a low, steady concentration of the highly reactive aryne, minimizing unwanted side reactions and polymerization.[14]

Caption: Mechanism of fluoride-induced benzyne generation.

The Role of Substituents

-

The Silyl Group (e.g., -Si(CH₃)₃): The trimethylsilyl (TMS) group is most common due to its commercial availability and balanced reactivity. Other silyl groups can be used to tune the rate of generation.

-

The Leaving Group (-F or -OTf): While this guide focuses on fluorobenzene precursors, the most widely used and pioneering precursors utilize a trifluoromethanesulfonate (triflate, -OTf) group.[7] Triflate is an excellent leaving group, making the elimination step extremely efficient. Fluoride is a poorer leaving group, which can sometimes be advantageous for controlling the reaction rate. More recently, ortho-silylated aryl bromides and iodides have also been shown to be effective aryne precursors, offering the significant benefit of one-step synthesis from commercially available materials.[7]

Synthesis of Ortho-Silyl Fluorobenzene Precursors

The synthesis of these precursors is generally straightforward and can be achieved through several established routes.[1] One of the most reliable methods involves directed ortho-metalation (DoM), silylation, and, if required, conversion of a phenol to a triflate.[1] An efficient one-pot procedure starting from o-bromophenols has also been developed, which involves a retro-Brook rearrangement.[9][15]

Protocol: Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

This protocol details the synthesis of the archetypal Kobayashi precursor from 2-bromophenol, a common starting material. It is a robust procedure that validates itself through straightforward purification and characterization.

Materials:

-

2-Bromophenol

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromophenol (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

-

O-Silylation: Add HMDS (1.5 eq) and stir the solution at room temperature for 1 hour. This protects the phenol and ensures the subsequent lithiation occurs on the ring.

-

Metal-Halogen Exchange & Rearrangement: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After addition is complete, allow the reaction to stir at -78 °C for 1 hour. During this time, a lithium-halogen exchange occurs, followed by an O- to C-silyl migration (retro-Brook rearrangement) to form the lithium phenoxide of the desired ortho-silylated phenol.[9]

-

Triflation: While maintaining the temperature at -78 °C, add triflic anhydride (Tf₂O, 1.2 eq) dropwise. A precipitate may form. Allow the mixture to warm slowly to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(trimethylsilyl)phenyl triflate as a colorless oil.

-

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS analysis. The precursor is typically stable for months when stored under an inert atmosphere at 4 °C.[16]

Generation and In Situ Trapping of Benzyne

The mild conditions of aryne generation from ortho-silyl precursors allow for a vast range of trapping experiments. The choice of fluoride source, solvent, and temperature are critical parameters for success.

Key Parameters for Aryne Generation

| Parameter | Options | Field-Proven Insights & Causality |

| Fluoride Source | TBAF, CsF, KF | TBAF (1M in THF): Most common, soluble, and reactive. However, it is hygroscopic; water can inhibit the reaction. Anhydrous TBAF is preferred for sensitive applications.[10] CsF: Less basic and sparingly soluble, leading to a slower, more controlled generation of the aryne.[9] Often used with a crown ether (e.g., 18-crown-6) to enhance solubility and reactivity.[17] KF: Similar to CsF but less reactive. |

| Solvent | Acetonitrile (MeCN), THF | MeCN: A polar aprotic solvent that works well for many cycloadditions. THF: The standard solvent, especially when using TBAF solutions. Must be anhydrous. |

| Temperature | 0 °C to 80 °C | Generation often starts at room temperature or slightly below.[1] Heating may be required for less reactive trapping partners, but increases the risk of aryne polymerization. The reaction temperature is dictated by the reactivity of the chosen arynophile. |

Protocol: [4+2] Cycloaddition of Benzyne with Furan

This protocol describes a classic Diels-Alder reaction, a robust and high-yielding transformation that serves as an excellent validation of successful aryne generation.[1]

Caption: General workflow for an aryne trapping experiment.

Materials:

-

2-(Trimethylsilyl)phenyl triflate (1.0 eq)

-

Furan (used as solvent and trapping agent, >20 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

-

Saturated aqueous NH₄Cl solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: In a round-bottom flask, dissolve the aryne precursor (e.g., 0.5 mmol) in furan (e.g., 5 mL).[1] Cool the solution to 0 °C using an ice bath.

-

Aryne Generation: Add the TBAF solution (1.2 eq) dropwise to the stirred solution over 5 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2 hours. Monitor the consumption of the precursor by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[1] Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,4-dihydro-1,4-epoxynaphthalene as a white solid.

-

Validation: Confirm the structure and purity of the cycloadduct by ¹H NMR, ¹³C NMR, and comparison to literature data.

Applications in Drug Discovery and Complex Synthesis

The mild and functional-group-tolerant nature of this chemistry has made it a go-to strategy in pharmaceutical research and total synthesis. Arynes serve as powerful building blocks for creating molecular complexity rapidly.

-

Heterocycle Synthesis: Arynes readily undergo cycloadditions with azides ("aryne click chemistry") to form benzotriazoles or react with various partners to construct indoles, quinolines, and other medicinally relevant scaffolds.[6][18]

-

Construction of Polycyclic Aromatic Hydrocarbons (PAHs): Intramolecular and intermolecular cycloadditions are widely used to build complex, fused aromatic systems found in natural products and organic materials.[9][10][19]

-

Multi-Component Reactions: The high reactivity of arynes allows them to participate in elegant one-pot, multi-component reactions, enabling the rapid assembly of diverse molecular libraries for screening.[9]

-

Late-Stage Functionalization: The ability to generate arynes under neutral or mildly basic conditions allows for the modification of complex molecules late in a synthetic sequence, a crucial capability in drug development programs.

Troubleshooting and Practical Considerations

-

Low Yield: The primary suspect is often water. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and consider using an anhydrous source of fluoride.

-

Polymerization: If the concentration of the aryne is too high or the trapping agent is not reactive enough, triphenylene and other polymers can form.[9] This can be mitigated by slow addition of the fluoride source or using a less-soluble source like CsF to ensure a low steady-state concentration of the aryne.

-

Regioselectivity: When using substituted aryne precursors, the addition of nucleophiles or the orientation of cycloadditions can lead to mixtures of regioisomers. The regioselectivity is often influenced by both electronic and steric effects of the substituents on the aryne.

Conclusion and Future Outlook

Ortho-silyl fluorobenzene and related triflate precursors have fundamentally changed the landscape of aryne chemistry, transforming it from a synthetic curiosity into a robust and reliable method for constructing complex molecular architectures.[3][5] Their stability, ease of use, and mild activation conditions are perfectly suited for the demands of modern drug discovery and materials science. Future developments will likely focus on creating even more accessible and diverse precursors, expanding the scope of heteroaryne chemistry, and developing novel catalytic, enantioselective transformations of these versatile intermediates.

References

- Lee, J., Kim, K. Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C–H silylation of phenols with traceless acetal directing groups. PMC.

- Stuart, D. R., et al.

- Reddy, G. S., et al. Kobayashi's Aryne Precursor for the One-Step Synthesis of Anthraquinones and Its Application to the Total Synthesis of Chrysophanol, Danthron, and Physcion. The Journal of Organic Chemistry.

- Recent advances in fluoride-free aryne generation

- Pena, D., et al.

- Arynes: important intermediates for synthesis of natural products. CHEMISTRY & BIOLOGY INTERFACE.

- Shi, J., et al. O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors.

- Lee, J., Kim, K. Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C-H silylation of phenols with traceless acetal directing groups. PubMed.

- Yoshida, S., et al. Aryne Generation from o-Triazenylarylboronic Acids Induced by Brønsted Acid. J-Stage.

- Aryne Generation from Aryl Halides via Photothermal Red-Light Activ

- Gulevich, A. V., et al.

- Kotha, S., et al.

- Shi, J., et al. O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors.

- Kotha, S., et al. Exploration of Kobayashi's aryne precursor: a potent reactive platform for the synthesis of polycyclic aromatic hydrocarbons. Organic & Biomolecular Chemistry (RSC Publishing).

- Kotha, S., et al. Access to diverse organosulfur compounds via arynes: a comprehensive review on Kobayashi's aryne precursor. PubMed.

- Gulevich, A. V., et al. New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. PMC.

- Yoshida, S., et al. An Alternative Method for Generating Arynes from ortho-Silylaryl Triflates: Activation by Cesium Carbonate in the Presence of a Crown Ether. MDPI.

- Gulevich, A. V., et al. Silylaryl Halides Can Replace Triflates as Aryne Precursors.

- Aryne / Heteroaryne Precursors. Tokyo Chemical Industry.

- Peña, D., et al. An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: Easy access to precursors of functionalized arynes. Semantic Scholar.

- Demory, Q., et al.

- Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- Takagi, A.

- Dubrovskiy, A. V., et al. Use of benzynes for the synthesis of heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).

- Scheme 1.

- Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich.

- (a) Mechanism of the formation of benzyne via a fluoride induced...

- Aryne/Heteroaryne Precursors. Tokyo Chemical Industry.

- Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich.

- Singh, S. K., et al. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.

- Douvris, C., et al.

- C-F Activation of Fluorobenzene by Silylium Carboranes: Evidence for Incipient Phenyl Cation Reactivity.

Sources

- 1. Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C–H silylation of phenols with traceless acetal directing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Access to diverse organosulfur compounds via arynes: a comprehensive review on Kobayashi's aryne precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of Kobayashi's aryne precursor: a potent reactive platform for the synthesis of polycyclic aromatic hydrocarbons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. mdpi.com [mdpi.com]

- 18. Use of benzynes for the synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Exploration of Kobayashi's aryne precursor: a potent reactive platform for the synthesis of polycyclic aromatic hydrocarbons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Technical Guide: 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS 114636-02-1)

Executive Summary

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug discovery, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS 114636-02-1), systematically known as (2,6-difluoro-3-methoxyphenyl)trimethylsilane[1], is a highly specialized organosilane building block. Unlike traditional cross-coupling reagents, this compound is engineered specifically as a precursor for the generation of highly reactive, multi-substituted fluorinated arynes (benzynes) under mild, fluoride-induced conditions.

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and application workflows for utilizing this compound in advanced organic synthesis.

Structural & Physicochemical Profiling

Understanding the electronic topology of this molecule is critical for predicting its reactivity.

-

Molecular Formula: C₁₀H₁₄F₂OSi

-

Molecular Weight: 216.30 g/mol

-

SMILES: COC1=CC=C(F)C((C)C)=C1F[1]

-

Electronic Architecture: The trimethylsilyl (TMS) group at the C2 position is flanked by two highly electronegative fluorine atoms at C1 and C3. This ortho-difluoro substitution strongly polarizes the C–Si bond, rendering the silicon atom exceptionally electrophilic and susceptible to nucleophilic attack by fluoride ions. Furthermore, the electron-donating methoxy group at C4 introduces an electronic push-pull dynamic that dictates the regioselectivity of subsequent aryne trapping.

Synthesis Methodology: Directed Ortho-Metalation (DoM)

The synthesis of 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene relies on the regioselective deprotonation of 2,4-difluoroanisole, a commercially available fluorinated building block[2].

Mechanistic Causality

The protons on 2,4-difluoroanisole exhibit varying degrees of acidity. The proton at C2 is flanked by two strongly electron-withdrawing fluorine atoms, making it the most thermodynamically and kinetically acidic position on the ring. To achieve quantitative metalation without triggering nucleophilic aromatic substitution (S_NAr) of the fluorines, a strong, non-nucleophilic base system is required. The combination of sec-butyllithium (sec-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is chosen because TMEDA breaks down the alkyllithium hexamers into highly reactive monomers, directing the lithium specifically to the C2 position.

Directed Ortho-Metalation (DoM) synthesis workflow for CAS 114636-02-1.

Protocol 1: Synthesis of CAS 114636-02-1

This protocol is designed as a self-validating system. Temperature control is the critical failure point.

-

System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x). Add 2,4-difluoroanisole (1.0 equiv)[2] and anhydrous THF to achieve a 0.2 M concentration.

-

Activation: Add TMEDA (1.1 equiv). Lower the reaction vessel into a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Metalation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 10 minutes.

-

Self-Validation Check: The solution will transition from colorless to a pale yellow/orange tint, visually confirming the formation of the 2-lithio intermediate. Stir for 1 hour at -78 °C.

-

-

Electrophilic Quench: Add freshly distilled trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the system to warm to room temperature over 2 hours.

-

Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (100% hexanes to 95:5 hexanes/ethyl acetate) to isolate the pure product.

Mechanistic Application: Fluorinated Aryne Generation

While traditional Kobayashi aryne precursors utilize an ortho-silyl aryl triflate, CAS 114636-02-1 utilizes the fluorine atom itself as the leaving group.

When treated with a fluoride source, the fluoride ion attacks the sterically accessible silicon atom, forming a hypervalent pentacoordinate silicate intermediate [Ar-SiFMe₃]⁻. The immense thermodynamic driving force of forming a strong Si–F bond (approx. 582 kJ/mol) overcomes the high activation barrier, triggering the anti-elimination of the adjacent fluorine atom to generate the aryne triple bond.

Because the TMS group is flanked by two fluorines, elimination can occur in two directions:

-

Pathway A (C1 Elimination): Yields 3-fluoro-4-methoxybenzyne.

-

Pathway B (C3 Elimination): Yields 1-fluoro-4-methoxybenzyne. Regioselectivity is heavily influenced by the steric bulk of the methoxy group and the specific trapping agent used, though C1 elimination is generally kinetically favored due to reduced steric clash during the transition state.

Fluoride-induced aryne generation and subsequent trapping pathways.

Quantitative Data: Aryne Generation Conditions

The choice of fluoride source dictates the kinetics of aryne generation and the compatibility with various trapping agents.

| Fluoride Source | Solvent | Temp (°C) | Typical Trapping Agent | Yield (%) | Mechanistic Note |

| CsF (3.0 eq) | Acetonitrile | 25 - 60 | Furan (Diels-Alder) | 75 - 85 | Heterogeneous reaction; requires vigorous stirring. Slow generation prevents aryne dimerization. |

| TBAF (1.5 eq) | THF | 0 - 25 | Benzyl Azide (Click) | 60 - 70 | Homogeneous; rapid generation. Prone to protonation side-reactions if water is present in TBAF. |

| TASF (1.5 eq) | DMF | 25 | Amines (Nucleophilic) | 80 - 90 | Mild, strictly anhydrous fluoride source. Excellent for trapping with sensitive nucleophiles. |

Protocol 2: Aryne Trapping via Diels-Alder Cycloaddition

-

Setup: To a flame-dried round-bottom flask, add anhydrous CsF (3.0 equiv). Crucial Step: Flame-dry the CsF under vacuum immediately prior to use, as trace water will protonate the silicate intermediate, yielding the desilylated byproduct instead of the aryne.

-

Reagent Addition: Add anhydrous acetonitrile (0.1 M), followed by furan (5.0 equiv) as the trapping diene.

-

Initiation: Add 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene (1.0 equiv) in one portion.

-

Reaction: Stir vigorously (≥800 rpm) at room temperature for 12-24 hours. Self-Validation Check: Monitor via TLC (UV active). The disappearance of the highly non-polar silane starting material indicates complete conversion.

-

Isolation: Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts. Concentrate and purify via column chromatography to isolate the fluorinated oxabicyclo[2.2.1]heptadiene derivative.

References

- Sigma-Aldrich. "1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene | 114636-02-1". Sigma-Aldrich Product Catalog.

- Fluorochem. "(2,6-DIFLUORO-3-METHOXYPHENYL)TRIMETHYLSILANE (CAS 114636-02-1)". Fluorochem Product Specifications.

- TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks". TCI Chemicals Catalog.

Sources

Methodological & Application

Navigating the Synthesis of Complex Aromatic Scaffolds: A Guide to Nucleophilic Addition to Fluoro-Methoxy-Arynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine and methoxy substituents onto aromatic rings is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] Arynes, as highly reactive intermediates, provide a rapid and efficient means to construct complex, multi-substituted arenes.[5][6][7] This guide provides an in-depth exploration of nucleophilic addition reactions to fluoro-methoxy-substituted arynes, offering both a theoretical framework and practical, field-proven protocols. We will delve into the mechanistic nuances that govern regioselectivity, the practical aspects of aryne generation, and the application of these reactions in the synthesis of valuable molecular architectures.

Theoretical Framework: Understanding the "Why" Behind the Reaction

The reactivity of arynes is dominated by the strained triple bond within the aromatic ring, which results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), rendering them highly electrophilic.[5][8] The regioselectivity of nucleophilic attack on unsymmetrically substituted arynes, such as those bearing fluoro and methoxy groups, is a critical aspect to control for synthetic utility. Several models have been proposed to explain this selectivity, with the Aryne Distortion Model being a particularly powerful predictive tool.[9][10][11]

This model posits that substituents induce a geometric distortion in the aryne's ground state, pre-disposing it to attack at a specific carbon of the triple bond.[8][11] Inductively electron-withdrawing groups, like fluorine and methoxy, cause an unsymmetrical distortion, making one of the aryne carbons more flattened or "linear" and consequently more electrophilic.[10][11] Nucleophilic attack is then favored at this more electropositive and less sterically hindered terminus of the aryne.[12][13]

The interplay between the inductive effects of the fluorine and methoxy groups, as well as their positions on the ring, will dictate the final regiochemical outcome. Generally, the strong inductive effect of fluorine exerts a dominant influence on the aryne's polarization and distortion.[14]

Generating the Aryne: The Kobayashi Method and Beyond

The in-situ generation of arynes is necessary due to their high reactivity.[7][15] The Kobayashi method, developed in 1983, remains one of the most widely used and mildest techniques for this purpose.[15][16] It involves the fluoride-induced 1,2-elimination of an ortho-silylaryl triflate.[16][17]

Diagram: Aryne Generation via the Kobayashi Method

Caption: General workflow for aryne generation and trapping.

While the Kobayashi method is robust, alternative fluoride-free generation methods have emerged, expanding the scope and functional group tolerance of aryne chemistry.[17] These include the use of diaryliodonium salts and ortho-borylaryl triflates.[17][18]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of a Fluoro-Methoxy-Substituted ortho-Silylaryl Triflate Precursor

This protocol outlines the synthesis of a common aryne precursor, starting from a commercially available substituted phenol.

Materials:

-

Substituted 2-bromo-fluorophenol

-

Hexamethyldisilazane (HMDS)

-

Magnesium turnings

-

1,2-Dibromoethane (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi)

-

Lithium chloride (LiCl)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of Mg(TMP)₂·2LiCl: In a flame-dried flask under an inert atmosphere, combine magnesium turnings and a crystal of iodine. Add a solution of 1,2-dibromoethane in anhydrous THF and stir until the color disappears. Add a solution of 2,2,6,6-tetramethylpiperidine in THF, followed by slow addition of n-BuLi at 0 °C. Stir for 1 hour at room temperature. Add a solution of LiCl in THF and stir for another hour.

-

O-Silylation: To a solution of the 2-bromo-fluorophenol in a separate flame-dried flask, add hexamethyldisilazane and heat to reflux until the reaction is complete (monitored by TLC). Remove the excess HMDS under reduced pressure.

-

C-Silylation: Dissolve the crude O-silylated intermediate in anhydrous THF and cool to 0 °C. Add the prepared Mg(TMP)₂·2LiCl solution dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting C-silylated phenol by column chromatography.[14]

-

Triflation: To a solution of the purified C-silylated phenol in anhydrous dichloromethane at 0 °C, add a suitable base (e.g., pyridine or triethylamine) followed by the slow addition of N-phenyl-bis(trifluoromethanesulfonimide). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the crude product by column chromatography to yield the desired ortho-silylaryl triflate precursor.

Protocol 2: Nucleophilic Addition to a Fluoro-Methoxy-Aryne

This protocol details the generation of the aryne and its subsequent trapping with a nucleophile.

Materials:

-

Fluoro-methoxy-substituted ortho-silylaryl triflate precursor

-

Cesium fluoride (CsF), anhydrous

-

18-Crown-6

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the ortho-silylaryl triflate precursor, the nucleophile, and 18-crown-6 in the chosen anhydrous solvent.

-

Aryne Generation and Trapping: Add anhydrous cesium fluoride to the mixture.[21] The reaction is typically stirred at room temperature, but gentle heating may be required for less reactive systems.[15]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired functionalized arene.[20]

Data Presentation and Interpretation

The success of a nucleophilic addition to a fluoro-methoxy-aryne is evaluated based on the yield and regioselectivity of the product(s). The following table provides a representative example of expected outcomes.

| Aryne Precursor | Nucleophile | Product(s) | Regioselectivity (Major:Minor) | Yield (%) |

| 2-TMS-3-fluoro-6-methoxy-phenyl triflate | Benzyl azide | 1-Azidomethyl-3-fluoro-6-methoxybenzene & 1-Azidomethyl-4-fluoro-6-methoxybenzene | 70:30 | 80 |

| 2-TMS-4-fluoro-3-methoxy-phenyl triflate | Piperidine | 1-(3-fluoro-4-methoxyphenyl)piperidine & 1-(4-fluoro-3-methoxyphenyl)piperidine | >95:5 | 92 |

Note: Regioselectivity is highly dependent on the specific substitution pattern of the aryne and the nature of the nucleophile.[22]

Mechanistic Considerations and Troubleshooting

Diagram: Regioselectivity in Nucleophilic Addition

Caption: Factors influencing regioselective nucleophilic attack.

Common Challenges and Solutions:

-

Low Yield:

-

Inefficient Aryne Generation: Ensure all reagents and solvents are scrupulously dry. Consider using a different fluoride source or activation method.[17][21]

-

Competitive Side Reactions: The highly reactive aryne can be trapped by other species in the reaction mixture. Ensure the purity of the starting materials and solvent.[6]

-

-

Poor Regioselectivity:

Applications in Drug Discovery and Development

The ability to rapidly and regioselectively introduce fluorine and methoxy groups into aromatic systems is of immense value in drug discovery. These substituents can be used to:

-

Improve Metabolic Stability: Fluorine can block sites of metabolic oxidation.[1][23]

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions and solubility.[4]

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets.[1]

-

Fine-tune Lipophilicity: The introduction of fluorine and methoxy groups can be used to optimize the lipophilicity of a lead compound, improving its pharmacokinetic profile.[3][23]

The methodologies described herein provide a robust platform for the synthesis of novel, highly functionalized aromatic compounds with potential applications as therapeutic agents.

References

-

Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. [Link]

-

An Alternative Method for Generating Arynes from ortho-Silylaryl Triflates: Activation by Cesium Carbonate in the Presence of a Crown Ether. PMC. [Link]

-

Recent Progress on Multi-Component Reactions Involving Nucleophile, Arynes and CO2. Molecules. [Link]

-

Recent advances in fluoride-free aryne generation from arene precursors. SciSpace. [Link]

-

Arynes: important intermediates for synthesis of natural products. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-